![molecular formula C9H14O2 B1469252 3-Cyclobutanecarbonyloxolane CAS No. 1495485-96-5](/img/structure/B1469252.png)
3-Cyclobutanecarbonyloxolane
Overview
Description
3-Cyclobutanecarbonyloxolane, also known as 3-CBL, is an organic compound and a cyclic anhydride of oxalic acid. It is a colorless, odorless, crystalline solid with a melting point of 166-167°C. 3-CBL is a versatile chemical intermediate used in a variety of applications and is known for its unique reactivity and chemical stability.
Scientific Research Applications
Photochemical Reactivity
- Photochemical Reactivity Studies: 3-Ethoxycarbonylfurocoumarin, a compound structurally similar to 3-Cyclobutanecarbonyloxolane, demonstrates unique photochemical reactivity. When irradiated, it forms cyclobutane with various alkenes. This reactivity differs between solutions and DNA, attributed to the involvement of the triplet excited state (Ratiner & Otsuki, 1989).
Photocatalysis
- Visible Light Photocatalysis: Flavin derivatives, similar to 3-Cyclobutanecarbonyloxolane, have shown efficient cyclobutane ring formation under visible light irradiation. This process, involving intramolecular [2+2] cycloadditions, is essential for synthesizing biologically active compounds and material sciences applications (Mojr et al., 2015).
Synthesis of Biologically Active Compounds
- Building Blocks for Bioactive Compounds: Cyclobutane derivatives, including those related to 3-Cyclobutanecarbonyloxolane, are crucial for creating biologically active compounds. Their unique structures make them suitable for preparing various drug candidates and materials with cyclobutane ring systems (Yamashita et al., 2019).
Antitumor Applications
- Antitumor Platinum Complexes: Platinum complexes containing 1,3-dioxolane, a compound related to 3-Cyclobutanecarbonyloxolane, have been synthesized with increased water solubility and stability. These compounds exhibit broad-spectrum antitumor activity and reduced toxicity, making them promising candidates for further development in cancer treatment (Bitha et al., 1989).
properties
IUPAC Name |
cyclobutyl(oxolan-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(7-2-1-3-7)8-4-5-11-6-8/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCMLJPYZSTFSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2CCOC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutanecarbonyloxolane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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